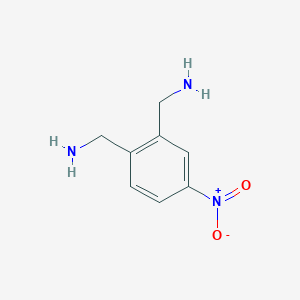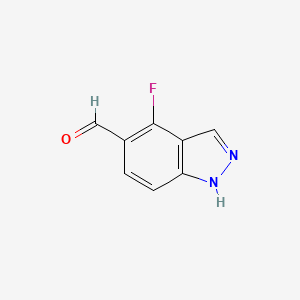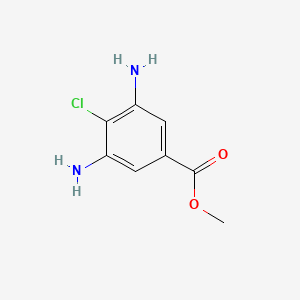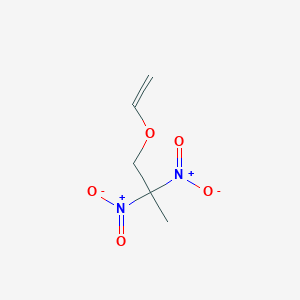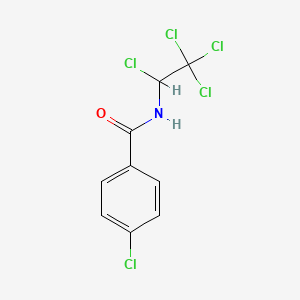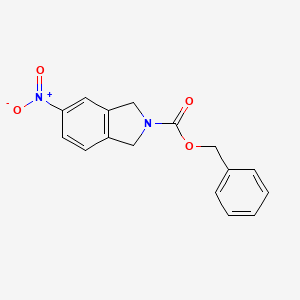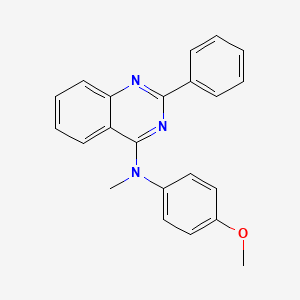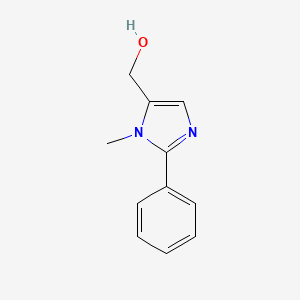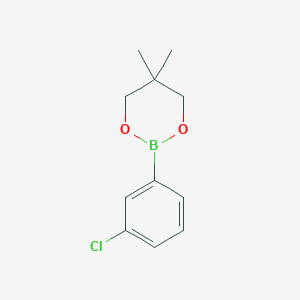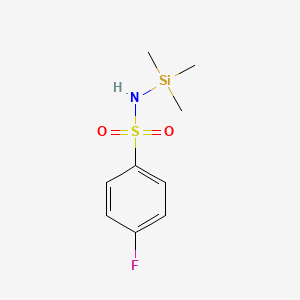
4-FLUORO-N-(TRIMETHYLSILYL)BENZENESULFONAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-FLUORO-N-(TRIMETHYLSILYL)BENZENESULFONAMIDE is an organosilicon compound that features a sulfonamide group attached to a benzene ring, which is further substituted with a fluorine atom and a trimethylsilyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-FLUORO-N-(TRIMETHYLSILYL)BENZENESULFONAMIDE typically involves the reaction of 4-fluorobenzenesulfonyl chloride with trimethylsilylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
4-Fluorobenzenesulfonyl chloride+Trimethylsilylamine→this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-FLUORO-N-(TRIMETHYLSILYL)BENZENESULFONAMIDE can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can participate in redox reactions, although these are less common.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride may be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives.
Oxidation and Reduction: Products may include oxidized or reduced forms of the sulfonamide.
Coupling Reactions: Products are often biaryl compounds.
Aplicaciones Científicas De Investigación
4-FLUORO-N-(TRIMETHYLSILYL)BENZENESULFONAMIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in coupling reactions.
Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-FLUORO-N-(TRIMETHYLSILYL)BENZENESULFONAMIDE involves its interaction with various molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the fluorine atom can participate in halogen bonding. These interactions can influence the compound’s reactivity and binding affinity in biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-Fluorobenzenesulfonamide: Lacks the trimethylsilyl group, making it less hydrophobic.
N-(Trimethylsilyl)benzenesulfonamide: Lacks the fluorine atom, affecting its electronic properties.
4-Fluoro-N-(trimethylsilyl)aniline: Similar structure but with an amine group instead of a sulfonamide.
Uniqueness
4-FLUORO-N-(TRIMETHYLSILYL)BENZENESULFONAMIDE is unique due to the combination of the fluorine atom and the trimethylsilyl group, which imparts distinct electronic and steric properties. These features make it a valuable compound for various synthetic and research applications.
Propiedades
Número CAS |
138937-37-8 |
|---|---|
Fórmula molecular |
C9H14FNO2SSi |
Peso molecular |
247.36 g/mol |
Nombre IUPAC |
4-fluoro-N-trimethylsilylbenzenesulfonamide |
InChI |
InChI=1S/C9H14FNO2SSi/c1-15(2,3)11-14(12,13)9-6-4-8(10)5-7-9/h4-7,11H,1-3H3 |
Clave InChI |
ZGZQJSWQPRWQPE-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)NS(=O)(=O)C1=CC=C(C=C1)F |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
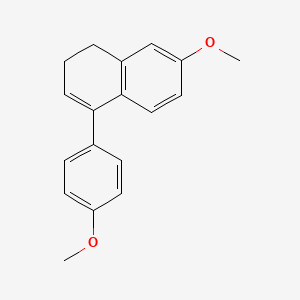
![Ethyl 3,4-dihydro-2H-benzo[B][1,4]oxazine-8-carboxylate](/img/structure/B8685275.png)
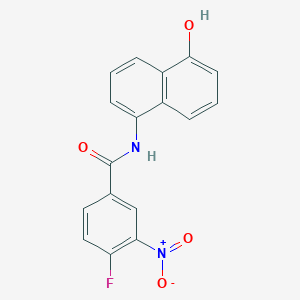
![(S)-1-[(3-amino-hexahydro-2-oxo-1H-azepin-1-yl)acetyl]pyrrolidine](/img/structure/B8685284.png)
